6-Nitro-1H-indazole-3-carbaldehyde

Übersicht

Beschreibung

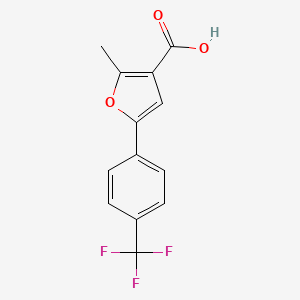

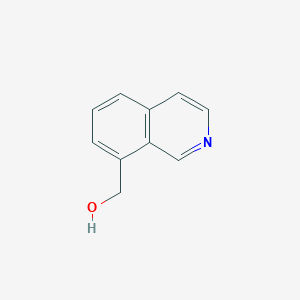

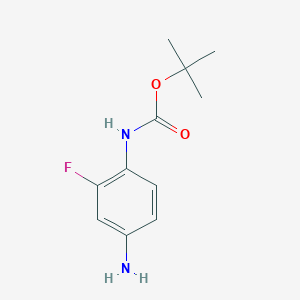

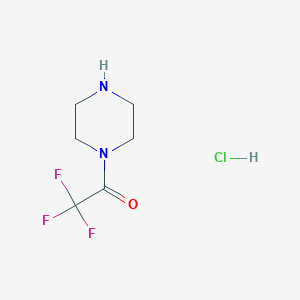

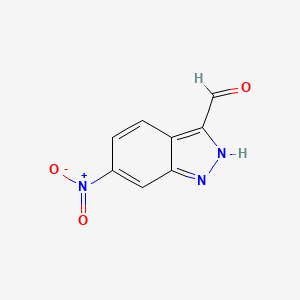

6-Nitro-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives. These compounds have garnered significant attention in medicinal chemistry, particularly as kinase inhibitors. The indazole nucleus is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, which can be further substituted to create a variety of biologically active molecules.

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates for further functionalization into various 3-substituted indazoles, can be achieved through the nitrosation of indoles. This process is carried out in a slightly acidic environment, allowing for the conversion of both electron-rich and electron-deficient indoles into the desired indazole-3-carboxaldehydes .

Molecular Structure Analysis

Indazole derivatives, such as 6-nitro-1H-indazole-3-carbaldehyde, are characterized by their indazole core. The presence of a nitro group at the 6-position and a formyl group at the 3-position on the indazole ring can significantly influence the electronic properties of the molecule and its reactivity in chemical reactions .

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively with different nucleophiles to yield 2,3,6-trisubstituted indoles. This reactivity can be exploited to synthesize novel indole-based compounds, such as pyrimido[1,2-a]indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-1H-indazole-3-carbaldehyde are influenced by its molecular structure. The nitro and aldehyde functional groups contribute to the compound's reactivity and its potential interactions with biological targets. These properties are crucial for the compound's role as an intermediate in the synthesis of more complex molecules with potential pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Indazole derivatives have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Kinase Inhibitors

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds are particularly useful for the design of tyrosine kinase and threonine kinase inhibitors .

Synthetic Approaches to Indazoles

Indazoles can be synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Nitrosation of Indoles

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported . These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Development of Bioactive Compounds

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Synthesis of Pyrazolo[1,2-b]phthalazines

The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, which then undergoes dehydration, a Michael-type reaction, cyclization reaction, and tautomerization to afford pyrazolo[1,2-b]phthalazines .

Transition Metal Catalyzed Reactions

Indazoles can be synthesized using transition metal catalyzed reactions . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Reductive Cyclization Reactions

Indazoles can also be synthesized using reductive cyclization reactions . This method is one of the strategies for the synthesis of 1H- and 2H-indazoles .

Synthesis of 2H-Indazoles

Another strategy for the synthesis of indazoles is the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Nitrosation of Indoles

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported . These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Development of Bioactive Compounds

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Synthesis of Pyrazolo[1,2-b]phthalazines

The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, which then undergoes dehydration, a Michael-type reaction, cyclization reaction, and tautomerization to afford pyrazolo[1,2-b]phthalazines .

Safety And Hazards

Zukünftige Richtungen

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Further increasing the reaction temperature to 80 °C proved to be effective and allowed us to obtain a quantitative yield of 26b .

Eigenschaften

IUPAC Name |

6-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPSMSUYMARCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630783 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1H-indazole-3-carbaldehyde | |

CAS RN |

315203-37-3 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.